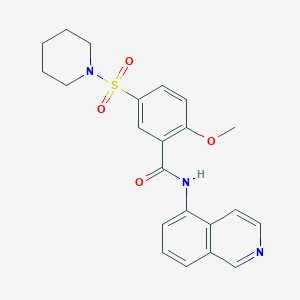
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide, commonly known as NMS-P118, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMS-P118 is a small molecule inhibitor that targets the protein-protein interaction between the oncogene c-Myc and its binding partner Max.
Scientific Research Applications
Applications in Tumor Diagnosis and PET Tracers Development
Research by Abate et al. (2011) investigated the potential of hybrid structures derived from N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide in tumor diagnosis. They focused on developing candidates for σ(2) PET tracers. The study found that certain benzamides showed high σ(1)/σ(2) selectivities, which could be useful in the development of PET tracers for tumors, especially those overexpressing P-gp (Abate et al., 2011).
Role in Histamine H3 Receptor Antagonism
Nirogi et al. (2016) synthesized and tested a series of benzamide derivatives, including structures similar to N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide, for their binding affinity towards the H3 receptor. These compounds displayed potent binding affinity, indicating potential applications in the study of H3 receptor-related pathways (Nirogi et al., 2016).
Exploring Synthetic Pathways and Molecular Interactions
A study by Song et al. (2010) explored the synthesis of isoquinolones from benzamides and alkynes, a process related to N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide. They developed a methodology involving oxidative ortho C-H activation of benzamides. This research provides insights into the synthetic pathways that can be used to create similar compounds (Song et al., 2010).
Potential Antipsychotic Agents
Norman et al. (1996) investigated heterocyclic analogues of benzamides, akin to N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide, as potential antipsychotic agents. They found that certain derivatives had potent in vivo activities, indicating potential applications in the development of antipsychotic drugs (Norman et al., 1996).
Studies on Molecular Structure and Properties
Ullah and Stoeckli-Evans (2021) analyzed the crystal structures of compounds similar to N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide. Their research provided detailed insights into the intermolecular interactions and structural properties of such compounds (Ullah & Stoeckli-Evans, 2021).
properties
IUPAC Name |
N-isoquinolin-5-yl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-21-9-8-17(30(27,28)25-12-3-2-4-13-25)14-19(21)22(26)24-20-7-5-6-16-15-23-11-10-18(16)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLKYYIWRANCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

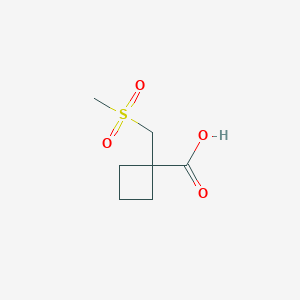
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)
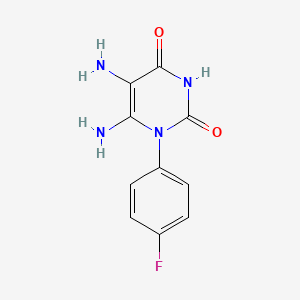
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2651189.png)

![N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2651192.png)
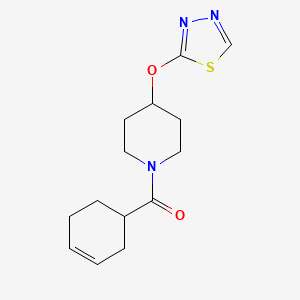
![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)
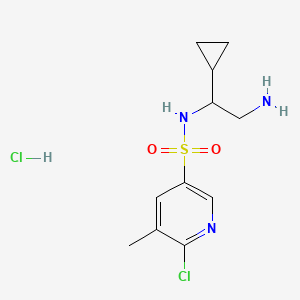
![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)

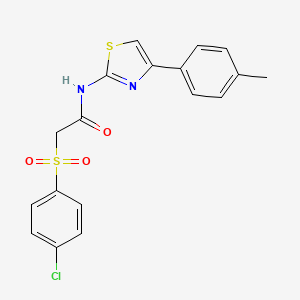
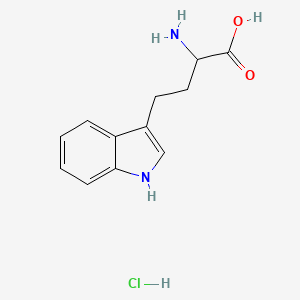
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)